molecular formula C20H20ClNO5S B2724294 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052612-92-6

12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2724294
CAS No.: 1052612-92-6
M. Wt: 421.89
InChI Key: IFKOZKDTOHNSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic compound characterized by a complex fused-ring system containing oxygen (8-oxa) and nitrogen (10-aza) atoms. The molecule features a 4-chlorobenzenesulfonyl group at position 12, a methoxy group at position 6, and methyl substituents at positions 9 and 10.

Properties

IUPAC Name

12-(4-chlorophenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c1-20-11-15(14-5-4-6-16(26-3)17(14)27-20)18(19(23)22(20)2)28(24,25)13-9-7-12(21)8-10-13/h4-10,15,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKOZKDTOHNSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is characterized by a bicyclic framework featuring a sulfonyl group and several methoxy and methyl substituents. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antibacterial Activity

Research has indicated that compounds containing sulfonyl groups often exhibit significant antibacterial properties. For instance, studies on similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve inhibition of bacterial enzyme systems critical for survival.

Enzyme Inhibition

The compound's structural features may also confer inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds have demonstrated strong inhibitory effects, suggesting that this compound may possess similar properties.

Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of various synthesized compounds, derivatives similar to the target compound were tested against multiple bacterial strains. The results indicated that compounds with the sulfonyl group showed significant inhibition against Bacillus subtilis with an IC50 value of approximately 2.14 µM .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of structurally related compounds. The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse macrophages (RAW264.7 cells). Results showed a notable reduction in NO levels, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialBacillus subtilis2.14
Enzyme InhibitionAChE0.63
Anti-inflammatoryRAW264.7Not specified

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of tricyclic sulfonamide derivatives. Key structural analogs include:

Compound Name Substituent Variations vs. Target Compound Key Properties/Applications
12-(4-Chlorobenzenesulfonyl)-4 -methoxy-9-methyl-8-oxa-10-azatricyclo[...]trideca-...-11-one Methoxy at position 4 (vs. 6 in target) Structural isomer; potential differences in reactivity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) Dithia-azatetracyclo core (vs. oxa-aza in target) Enhanced sulfur-mediated interactions
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIj) Hydroxyphenyl (vs. chlorobenzenesulfonyl in target) Altered solubility and hydrogen bonding

Key Observations :

  • Positional isomerism (e.g., methoxy at 4 vs. 6) significantly affects electronic distribution and steric interactions, as inferred from NMR studies on related compounds .
  • Polar substituents (e.g., hydroxyl vs. sulfonyl groups) modulate solubility and binding affinity, critical for drug design .
Spectroscopic and Crystallographic Comparisons
  • NMR Profiling : Compounds with analogous tricyclic cores exhibit distinct chemical shifts in regions corresponding to substituent positions. For example, in compounds 1 and 7 (vs. Rapa), shifts in protons near methoxy or sulfonyl groups (positions 29–36 and 39–44) directly reflect changes in the chemical environment . A hypothetical NMR comparison for the target compound might resemble:
Proton Position Target Compound (ppm) 4-Methoxy Analog (ppm) Dithia Analog (ppm)
6-Methoxy ~3.8–4.0
Sulfonyl Adjacent ~7.5–8.0 ~7.3–7.8
Methyl (C9/C10) ~1.2–1.5 ~1.1–1.4 ~1.3–1.6
  • Crystallography: The SHELX system is widely used for refining such complex structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.